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Guanosine 5'-(disodium hydrogen pyrophosphate)

Cat. No.: B1649397
CAS No.: 7415-69-2
M. Wt: 487.16 g/mol
InChI Key: LTZCGDIGAHOTKN-JTPGBVSTSA-L
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Description

Fundamental Significance of Guanosine (B1672433) Nucleotides in Biochemical Processes

Guanosine-based nucleotides, including Guanosine Monophosphate (GMP), Guanosine Diphosphate (B83284) (GDP), and Guanosine Triphosphate (GTP), are indispensable organic molecules central to nearly all biochemical processes. nih.gov They are most recognized as the fundamental building blocks for the synthesis of nucleic acids, such as DNA and RNA, which carry the genetic blueprint of all living organisms. longdom.org Beyond this structural role, guanosine nucleotides are critical players in cellular bioenergetics; GTP, in particular, serves as a source of energy for specific metabolic reactions, including protein synthesis and gluconeogenesis. wikipedia.org

These nucleotides are also vital signaling molecules that regulate a vast array of cellular activities. nih.govlongdom.orgnumberanalytics.com The conversion between the GTP-bound (active) and GDP-bound (inactive) states of GTP-binding proteins (G-proteins) acts as a molecular switch, controlling processes from signal transduction to intracellular membrane trafficking. nih.govwikipedia.org This tightly controlled cycle serves as a molecular timer for numerous signaling pathways, influencing gene expression, cytoskeletal rearrangement, and enzymatic activity. wikipedia.org Furthermore, guanosine nucleotides participate in the purine (B94841) nucleotide cycle, are precursors for the enzymatic synthesis of other critical biomolecules, and function as allosteric regulators of enzyme activity, highlighting their multifaceted importance in maintaining cellular homeostasis. nih.govdrugbank.comnih.gov

Overview of Guanosine-5'-diphosphate Disodium (B8443419) Salt as a Purine Nucleoside Diphosphate

Guanosine-5'-diphosphate (GDP) is classified as a purine ribonucleoside diphosphate. drugbank.comnih.gov Its molecular structure consists of three key components: the purine base guanine (B1146940), a five-carbon ribose sugar, and a pyrophosphate group attached to the 5' carbon of the ribose. wikipedia.org GDP is formed within the cell primarily through the dephosphorylation of GTP by enzymes known as GTPases. wikipedia.org It can be subsequently converted back to GTP by nucleoside-diphosphate kinases, which transfer a phosphate (B84403) group from other nucleoside triphosphates like Adenosine (B11128) Triphosphate (ATP). wikipedia.org

The disodium salt form of GDP is frequently used in research and pharmaceutical contexts. innospk.com This version, where two sodium ions are associated with the phosphate groups, typically exhibits enhanced stability and solubility in aqueous solutions, which is a critical factor for many experimental and manufacturing protocols. innospk.com

Below is a table summarizing the key chemical properties of Guanosine-5'-diphosphate Disodium Salt.

Table 1: Chemical and Physical Properties of Guanosine-5'-diphosphate Disodium Salt

PropertyValueReference
CAS Number7415-69-2 innospk.com
Molecular FormulaC₁₀H₁₃N₅Na₂O₁₁P₂ innospk.com
Molecular Weight487.16 g/mol innospk.comsigmaaldrich.com
AppearanceWhite to off-white crystalline powder innospk.com
Purity≥98.0% innospk.com
SolubilitySoluble in water innospk.comsigmaaldrich.com

Research Trajectories Highlighting Guanosine-5'-diphosphate Disodium Salt as a Biomolecular Tool

Guanosine-5'-diphosphate disodium salt is a vital biomolecular tool with diverse applications in scientific investigation. Its most prominent use is in the study of G-proteins and G-protein-coupled receptors (GPCRs). innospk.commedchemexpress.com Since GDP maintains G-proteins in their inactive state, researchers use it to study the kinetics, conformational changes, and mechanisms of GTPases and the GPCR signaling cascade. caymanchem.comselleckchem.com By controlling the activation state of these proteins, GDP allows for precise dissection of their function in cellular communication.

In enzymology, GDP serves as a substrate for various enzymes. For instance, it is a substrate for pyruvate (B1213749) kinase, which can be used to generate GTP in vitro for RNA biosynthesis studies. sigmaaldrich.combiosynth.com It is also a precursor in the enzymatic synthesis of GDP-activated sugars, which are essential donor substrates for glycosyltransferases in the assembly of complex carbohydrates. nih.govnih.gov

Furthermore, research has shown that GDP can directly modulate the activity of other cellular components. It has been found to activate certain ion channels, such as specific ATP-sensitive K+ channels. medchemexpress.comselleckchem.com More recent research has identified GDP as a potential iron mobilizer that can interfere with the hepcidin-ferroportin interaction, a key regulatory step in iron metabolism, suggesting its utility in studying inflammation and related disorders. medchemexpress.comchemicalbook.com These varied applications underscore the compound's value as a versatile probe for exploring fundamental biological processes. chemicalbook.com

Table 2: Key Research Applications of Guanosine-5'-diphosphate Disodium Salt

Research AreaApplicationReference
G-Protein & GPCR SignalingUsed to study the inactive state, kinetics, and conformational changes of GTPases and G-proteins. innospk.comcaymanchem.com
EnzymologyActs as a substrate for enzymes like pyruvate kinase and as a precursor for GDP-sugar synthesis. nih.govsigmaaldrich.combiosynth.com
Ion Channel ModulationActivates specific ion channels, such as ATP-sensitive K+ channels. medchemexpress.comcaymanchem.comselleckchem.com
Inflammation & MetabolismInvestigated as a potential iron mobilizer by modulating the hepcidin-ferroportin pathway. medchemexpress.comchemicalbook.com

Compound Reference Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5Na2O11P2 B1649397 Guanosine 5'-(disodium hydrogen pyrophosphate) CAS No. 7415-69-2

Properties

CAS No.

7415-69-2

Molecular Formula

C10H13N5Na2O11P2

Molecular Weight

487.16 g/mol

IUPAC Name

disodium;[[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3?,5-,6-,9-;;/m1../s1

InChI Key

LTZCGDIGAHOTKN-JTPGBVSTSA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-])N=C(NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Origin of Product

United States

Molecular Mechanisms and Enzymatic Dynamics of Guanosine 5 Diphosphate Disodium Salt

Enzymatic Interconversion Pathways Involving Guanosine-5'-diphosphate Disodium (B8443419) Salt

Guanosine-5'-diphosphate (GDP) is a central molecule in cellular metabolism, participating in a variety of enzymatic reactions that either utilize it as a substrate for the synthesis of the high-energy molecule guanosine (B1672433) triphosphate (GTP) or generate it through the dephosphorylation of GTP. These interconversion pathways are critical for maintaining the cellular energy balance and for regulating a multitude of signal transduction pathways.

Phosphorylation Dynamics to Guanosine Triphosphate (GTP) Mediated by Pyruvate (B1213749) Kinase

The final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, is canonically associated with the synthesis of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP). However, research has revealed that the enzyme responsible for this reaction, pyruvate kinase (PK), can also efficiently catalyze the phosphorylation of other nucleoside diphosphates, including GDP, to their corresponding triphosphates. nih.gov This direct generation of GTP by pyruvate kinase represents a significant link between glycolysis and guanine (B1146940) nucleotide metabolism. nih.govnih.gov

Studies on Bacillus subtilis pyruvate kinase have demonstrated a remarkable preference for GDP as a substrate compared to ADP. In the presence of the allosteric activator AMP, the catalytic efficiency (kcat/Km) of B. subtilis pyruvate kinase for GDP is approximately ten times greater than for ADP. nih.govresearchgate.net This suggests that under certain physiological conditions, a primary role of this glycolytic enzyme may be to directly fuel GTP-dependent processes such as protein synthesis. nih.gov

A similar preference for GDP has been observed in other organisms. For instance, a specific isozyme of pyruvate kinase from the parasite Toxoplasma gondii (TgPyKII) exhibits a catalytic efficiency for GDP that is 337-fold higher than for ADP. biorxiv.org This pronounced specificity underscores the metabolic importance of direct GTP synthesis in the energy metabolism of this organism.

Kinetic Parameters of Pyruvate Kinase for Various Nucleoside Diphosphates (NDPs)
OrganismEnzymeNDP SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹·mM⁻¹)Reference
Bacillus subtilisPyruvate KinaseGDP0.12 ± 0.02340 ± 202800 ± 500 nih.govresearchgate.net
Bacillus subtilisPyruvate KinaseADP0.4 ± 0.1110 ± 20280 ± 90 nih.govresearchgate.net
Toxoplasma gondiiPyruvate Kinase II (TgPyKII)GDP0.03 ± 0.00348 ± 1.21600 biorxiv.org
Toxoplasma gondiiPyruvate Kinase II (TgPyKII)ADP0.21 ± 0.021.0 ± 0.054.76 biorxiv.org

Dephosphorylation and Conversion to Guanosine by Ectonucleotidases and Nucleoside Phosphorylases

Extracellular guanine nucleotides, including GTP and GDP, are sequentially dephosphorylated by a family of cell surface enzymes known as ectonucleotidases. This enzymatic cascade plays a crucial role in regulating purinergic signaling by controlling the concentration of extracellular nucleotides and producing adenosine, a potent signaling molecule. The dephosphorylation of GDP to guanosine monophosphate (GMP) is a key step in this pathway.

Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a major class of ectonucleotidases that hydrolyze a broad range of nucleoside tri- and diphosphates. For example, epimastigotes of certain parasites can hydrolyze GTP and GDP. nih.gov Following the conversion of GDP to GMP by E-NTPDases, ecto-5'-nucleotidase (CD73) can then hydrolyze GMP to guanosine.

Once formed, guanosine can be further metabolized by purine (B94841) nucleoside phosphorylase (PNP). This enzyme catalyzes the reversible phosphorolysis of guanosine in the presence of inorganic phosphate (B84403) to yield guanine and ribose-1-phosphate. The kinetic mechanism of PNP from calf spleen has been shown to proceed by an ordered mechanism for phosphorolysis, where the nucleoside binds after phosphate. Steady-state kinetic data for the phosphorolysis of guanosine by this enzyme have been fitted to a bifunctional kinetic model with catalytic rate constants of 22 and 1.3 s⁻¹.

Chemoenzymatic Synthesis Methodologies for Guanosine-5'-diphosphate Derivatives

The enzymatic machinery of nucleotide metabolism provides a powerful toolkit for the synthesis of modified GDP derivatives, which are valuable as probes for studying biological processes and as potential therapeutic agents. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, have proven particularly effective for generating a diverse range of GDP analogs.

A prominent example is the synthesis of GDP-fucose and its derivatives. These molecules are crucial for the study of fucosylation, a key post-translational modification. A bifunctional enzyme from Bacteroides fragilis, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), has been exploited for the preparative-scale synthesis of various GDP-fucose derivatives. This enzyme first phosphorylates L-fucose or its analogs to fucose-1-phosphate, which is then converted to the corresponding GDP-fucose derivative. This one-pot synthesis is highly efficient and has been used to produce a library of GDP-fucose analogs with modifications at the C-5 position of the fucose ring.

Similarly, chemoenzymatic methods have been developed for the synthesis of GDP-mannose, another important nucleotide sugar. These methods often employ a multi-enzyme cascade to build the target molecule from simpler precursors. For example, a one-pot three-enzyme system has been described for the synthesis of GDP-mannose and its derivatives starting from the corresponding monosaccharides.

Examples of Chemoenzymatically Synthesized Guanosine-5'-diphosphate Derivatives
GDP DerivativeEnzymes UsedStarting MaterialYieldReference
GDP-L-fucoseL-fucokinase/GDP-fucose pyrophosphorylase (FKP), Pyruvate kinaseL-fucoseExcellent
GDP-D-mannoseMannose-1-phosphate guanylyltransferase, PyrophosphataseMannose-1-phosphateHigh
GDP-L-fucoseGlucokinase, Mannose-6-phosphate isomerase, Mannose-1-phosphate guanylyltransferase, GDP-mannose-4,6-dehydratase, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductaseMannose14.1%
GDP-mannose, GDP-glucose, and derivativesN-acetylhexosamine 1-kinase, GDP-mannose pyrophosphorylase, Inorganic pyrophosphataseMonosaccharides and derivativesNot specified

Guanosine-5'-diphosphate Disodium Salt as a Modulator of Enzyme Activity and Kinetics

Beyond its role as a metabolic intermediate, GDP is a key signaling molecule that modulates the activity of a wide range of enzymes, particularly those involved in signal transduction pathways. Its binding to enzymes can either be as a substrate in the reverse reaction of phosphorylation or as an allosteric regulator that controls enzyme function.

Substrate Role in Kinase and Phosphatase Enzymatic Investigations

In the context of enzymatic assays, GDP often serves as a product that is measured to determine the activity of GTPases. GTPases are a large family of enzymes that bind and hydrolyze GTP to GDP, a process that is central to their function as molecular switches in signaling pathways. The rate of GDP formation is therefore a direct measure of GTPase activity. Assays have been developed that specifically detect GDP, allowing for the high-throughput screening of compounds that modulate GTPase activity.

Furthermore, in studies of kinases that phosphorylate GDP to GTP, such as nucleoside diphosphate kinase (NDPK), GDP is a key substrate. The kinetics of GDP phosphorylation can be used to characterize the activity of these enzymes and to screen for inhibitors. Conversely, in phosphatase assays, the generation of GDP from GTP can be monitored to assess phosphatase activity. The use of fluorescently labeled GDP analogs has also been employed to monitor GDP/GTP exchange in real-time.

Allosteric Regulatory Mechanisms and Binding Kinetics

GDP plays a critical role as an allosteric regulator, most notably in the function of G-proteins. G-proteins are heterotrimeric proteins that couple to G-protein-coupled receptors (GPCRs) and act as molecular switches in a vast array of signaling pathways. In its GDP-bound state, the G-protein is in an inactive conformation. Upon activation of the GPCR by an external signal, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. This nucleotide exchange triggers a conformational change that leads to the dissociation of the G-protein into its active α-GTP and βγ subunits, which then go on to modulate the activity of downstream effector proteins. The intrinsic GTPase activity of the α-subunit eventually hydrolyzes GTP back to GDP, leading to the reassociation of the heterotrimer and termination of the signal.

The binding of GDP to the G-protein is therefore a key determinant of the inactive state, and the kinetics of GDP dissociation are a critical parameter in the activation cycle. The affinity of GDP for the G-protein is typically high, ensuring that the G-protein remains in its inactive state in the absence of a signal. For example, GDP has been shown to enhance the binding of antagonists to the β2-adrenergic receptor, a GPCR, by modulating the conformation of the receptor-G-protein complex. The potency of GDP in this context is in the nanomolar range, with an EC50 of 181 ± 66 nM for enhancing the association rate of the antagonist [3H]DHAP.

Competitive Inhibition Studies of Guanosine-5'-diphosphate Derivatives

Guanosine-5'-diphosphate (GDP) and its derivatives are pivotal in cellular signaling, acting as key regulators of G-proteins and other enzymes. Competitive inhibition, a fundamental concept in enzyme kinetics, occurs when an inhibitor molecule, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the natural substrate from binding. drugbank.com This mode of inhibition can be overcome by increasing the concentration of the substrate. pharmainfonepal.com Several studies have elucidated the competitive inhibitory roles of GDP derivatives in various enzymatic systems.

A notable example is the GDP analog, guanosine 5'-[β-thio]diphosphate (GDPβS). This derivative competitively inhibits the binding of guanosine triphosphate (GTP) to G-proteins. nih.gov By occupying the nucleotide-binding pocket, GDPβS prevents the G-protein activation that is normally triggered by GTP binding. nih.gov This has been instrumental in studying G-protein-mediated signaling pathways, such as the G-protein-dependent inhibition of voltage-gated sodium channels. nih.gov

Another significant GDP derivative is guanosine 5'-diphosphate-3'-diphosphate (ppGpp). Initial rate kinetic studies have demonstrated that ppGpp acts as a competitive inhibitor of adenylosuccinate synthetase with respect to GTP. nih.gov This indicates that ppGpp binds to the same active site on the enzyme as GTP, thereby hindering the normal enzymatic reaction. nih.gov

Furthermore, research into the inhibition of Ras family GTPases, which are frequently mutated in human cancers, has identified inhibitors that function through a competitive mechanism. wikipedia.org Some of these inhibitors, such as MRTX1133, bind noncovalently to the GDP-bound, or "off," state of specific KRas mutants like G12D. wikipedia.orgnih.gov By stabilizing the inactive GDP-bound conformation, these inhibitors prevent the exchange of GDP for GTP, thus blocking the activation of the Ras protein and downstream signaling pathways that promote cell proliferation. nih.gov Similarly, a small molecule, 2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid (CID 1067700), has been identified as a competitive inhibitor of nucleotide binding to the Rab7 GTPase, demonstrating the potential for developing specific inhibitors for different GTPase family members. researchgate.net

The following table summarizes the findings of competitive inhibition studies involving GDP derivatives:

GDP Derivative/Analog Target Enzyme/Protein Mechanism of Inhibition Reference
Guanosine 5'-[β-thio]diphosphate (GDPβS) G-proteins Competitively inhibits the binding of GTP to G-proteins. nih.gov
Guanosine 5'-diphosphate-3'-diphosphate (ppGpp) Adenylosuccinate synthetase Competitive inhibitor with respect to GTP. nih.gov
MRTX1133 KRas G12D Non-covalent inhibitor with a preference for GDP-bound KRas G12D. wikipedia.orgnih.gov
CID 1067700 Rab7 GTPase Competitive inhibitor of nucleotide binding. researchgate.net

Impact of the Disodium Salt Configuration on Biochemical Interactions

The presence of sodium ions in the chemical structure of Guanosine-5'-diphosphate disodium salt can significantly influence its interactions with proteins and its behavior in a cellular context.

Influence of Sodium Ions on Protein Binding Affinities and Sites

Sodium ions can act as allosteric modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial for signal transduction. researchgate.netwikipedia.org An allosteric binding site for sodium ions has been identified deep within the transmembrane domain of class A GPCRs. researchgate.netmdpi.com The binding of a sodium ion to this site can induce conformational changes in the receptor, which in turn affects the binding affinity of other ligands, such as agonists and antagonists. researchgate.netwikipedia.org

Specifically, for the adenosine A2A receptor, a class A GPCR, the presence of sodium ions has been shown to increase the binding of antagonists while decreasing the binding of agonists. mdpi.com This is because the sodium ion stabilizes the inactive conformation of the receptor, which has a higher affinity for antagonists and a lower affinity for agonists. mdpi.comnih.gov Molecular dynamics simulations have revealed that the sodium ion, along with a cluster of water molecules, forms a network of interactions with conserved residues in the receptor, effectively locking it in an inactive state. mdpi.com The collapse of this sodium-binding pocket is a necessary step for receptor activation. nih.gov

The influence of sodium ions extends to the interaction between GPCRs and G-proteins. Studies on muscarinic receptors in rat atria have shown that a voltage-sensitive sodium channel activator can enhance the binding affinity of agonists to the receptors. adooq.com This effect was inhibited by a non-hydrolyzable guanine nucleotide analog, suggesting that the coupling between the muscarinic receptors and G-proteins is modulated by the state of nearby sodium channels. adooq.com

The table below details the effects of sodium ions on GPCRs:

Receptor Effect of Sodium Ions Mechanism Reference
Adenosine A2A Receptor Increases antagonist binding, decreases agonist binding. Stabilizes the inactive conformation of the receptor through an allosteric binding site. mdpi.comnih.gov
Dopaminergic D2 Receptor Allosteric modulation of receptor function. Induces a conformational change in a key "rotamer toggle switch" (Trp6.48), locking the receptor in a partially inactive state. researchgate.net
Muscarinic Receptors Enhances agonist binding affinity (in the presence of a sodium channel activator). Coupling between the receptor, G-protein, and voltage-sensitive sodium channels. adooq.com

Effects on Cellular Transport and Intracellular Distribution

The disodium salt configuration of GDP can also impact its transport across cellular membranes and its subsequent distribution within the cell. While GDP itself is a key intracellular signaling molecule, the transport of exogenous GDP or its derivatives is a regulated process.

A significant finding is the ability of Guanosine-5'-diphosphate to act as an iron mobilizer by preventing the internalization of the iron transporter ferroportin. nih.govnih.gov Hepcidin (B1576463), a key regulator of iron homeostasis, normally induces the degradation of ferroportin, leading to reduced iron export from cells. nih.gov Studies have shown that GDP can inhibit this hepcidin-mediated internalization of ferroportin in liver and intestinal cells, resulting in increased cellular iron efflux. mdpi.comnih.gov This suggests that GDP can influence the cellular transport of other essential molecules.

The transport of guanosine diphosphate derivatives, such as GDP-mannose, into cellular organelles like the Golgi apparatus is mediated by specific nucleotide sugar transporters (NSTs). researchgate.netoup.com These transporters often function as antiporters, exchanging a nucleotide sugar from the cytosol for a corresponding nucleotide monophosphate from the lumen of the organelle. researchgate.net For instance, the transport of GDP-mannose into the Golgi is coupled with the export of guanosine monophosphate (GMP). This highlights a specific mechanism for the intracellular trafficking of GDP-containing molecules.

Furthermore, the intracellular localization of GDP-bound proteins can be influenced by other cellular components. For example, the Rac-GDP complex, which is inactive, is held in the cytosol by guanine nucleotide dissociation inhibitors (GDIs). The interaction of the GDI with phosphoinositides at the plasma membrane can trigger the release of Rac-GDP, allowing for its activation at the membrane. This demonstrates how the distribution of GDP-bound proteins is tightly controlled within the cell.

The table below summarizes the effects of GDP on cellular transport and distribution:

Process Effect of GDP/GDP Derivatives Mechanism Reference
Iron Transport Prevents internalization of ferroportin, increasing cellular iron efflux. Inhibits the interaction between hepcidin and ferroportin. mdpi.comnih.gov
Intracellular Transport GDP-mannose is transported into the Golgi apparatus. Mediated by nucleotide sugar transporters (NSTs) that act as antiporters with GMP. researchgate.netoup.com
Intracellular Distribution Release of Rac-GDP from GDIs at the plasma membrane. Interaction of GDIs with phosphoinositides.

Guanosine 5 Diphosphate Disodium Salt in Signal Transduction Networks

Regulatory Functions in G-Protein Coupled Receptor (GPCR) Signaling Pathways

G-protein coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are responsible for transducing a multitude of extracellular signals into intracellular responses. khanacademy.orgnih.gov The interaction between GPCRs and their partner heterotrimeric G-proteins is critically dependent on the nucleotide-binding state of the G-protein's α-subunit (Gα), where Guanosine-5'-diphosphate disodium (B8443419) salt is integral to maintaining the inactive state. nih.govnih.govwikipedia.org

In its basal, inactive state, the Gα subunit is bound to GDP and forms a stable heterotrimeric complex with the Gβ and Gγ subunits. nih.govnih.gov The binding of an agonist to a GPCR induces a conformational change in the receptor, allowing it to function as a guanine (B1146940) nucleotide exchange factor (GEF). nih.govwikipedia.orgresearchgate.net This activated receptor engages the G-protein heterotrimer, promoting the dissociation of the bound GDP from the Gα subunit. nih.govwikipedia.org Due to the high intracellular concentration of GTP relative to GDP, a GTP molecule rapidly occupies the newly vacant nucleotide-binding pocket. wikipedia.org The binding of GTP triggers the dissociation of the Gα subunit from both the Gβγ dimer and the receptor, allowing both Gα-GTP and the free Gβγ complex to interact with and modulate the activity of downstream effector proteins, thereby propagating the signal. khanacademy.orgnih.govnih.gov The signaling event is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, facilitating the re-association of the Gα-GDP subunit with Gβγ to reform the inactive heterotrimer. nih.govyoutube.com

Characterization of GTPase Kinetics and Activation

The activation and inactivation of G-proteins are governed by precise kinetic parameters. The rate-limiting step for G-protein activation is the dissociation of GDP, a process that is intrinsically very slow. wikipedia.org The binding of Guanosine-5'-diphosphate disodium salt locks the Gα subunit into an inactive conformation. The activation cycle is initiated when an activated GPCR catalyzes the exchange of this bound GDP for GTP. nih.govnih.gov

The kinetics of this system are characterized by several key steps:

GDP Dissociation: The spontaneous rate of GDP release from the Gα subunit is minimal, ensuring that G-proteins remain off in the absence of a stimulus.

GEF-Catalyzed Exchange: Activated GPCRs dramatically accelerate the rate of GDP dissociation, effectively turning the G-protein "on". nih.gov

GTP Hydrolysis: The duration of the signal is controlled by the rate of GTP hydrolysis, which converts the Gα subunit back to its GDP-bound, inactive state. youtube.com This hydrolysis rate is an intrinsic property of the Gα subunit but can be significantly increased by regulatory proteins known as GTPase-activating proteins (GAPs). nih.govwikipedia.orgyoutube.com

Research has revealed that the kinetic properties can vary between different G-protein subtypes. For instance, studies comparing Gαi3 and GαoA subunits showed that GαoA exhibits a faster rate of GTPγS (a stable GTP analog) binding than Gαi3, indicating inherent differences in their nucleotide exchange kinetics. portlandpress.com Furthermore, the energy barrier associated with the Gα subunit opening to allow for GDP release has been identified as a more critical determinant of agonist potency than the simple binding affinity of the agonist to the receptor. nih.gov

Table 1: Key Kinetic Events in the G-Protein Cycle Regulated by GDP
Kinetic EventRegulatorEffect on G-Protein StateDescriptionRelevant Findings
GDP Dissociation (Intrinsic)NoneMaintains Inactive StateThe spontaneous release of GDP from the Gα subunit is very slow, preventing accidental signal activation. wikipedia.orgThis slow "off-rate" is a key feature for high-fidelity signal transduction.
GDP Dissociation (Catalyzed)GEFs (e.g., Activated GPCRs)Promotes ActivationGEFs bind to the Gα-GDP complex and induce conformational changes that dramatically increase the GDP dissociation rate. nih.govThis catalytic action is the primary mechanism for G-protein activation. researchgate.net
GTP HydrolysisIntrinsic GTPase Activity / GAPsPromotes InactivationThe Gα subunit hydrolyzes bound GTP to GDP, terminating the signal. GAPs accelerate this process. nih.govyoutube.comThe rate of hydrolysis determines the duration of downstream signaling.
Nucleotide Turnover RateG-Protein SubtypeVariesDifferent Gα subunits exhibit distinct intrinsic rates of GDP/GTP exchange.GαoA shows a faster nucleotide turnover rate compared to Gαi3, suggesting subtype-specific regulation. portlandpress.com

Role in Guanine Nucleotide Exchange Factor (GEF)-Mediated Processes

Guanine Nucleotide Exchange Factors (GEFs) are essential catalysts that overcome the kinetic barrier of GDP release from G-proteins. wikipedia.org Activated GPCRs are the canonical GEFs for heterotrimeric G-proteins. nih.govresearchgate.net The process begins when a GEF binds to the G-protein in its GDP-bound state. wikipedia.org This interaction destabilizes the Gα subunit's affinity for GDP, facilitating its release. wikipedia.orgnih.gov

The mechanism of GEF action involves inducing significant conformational changes within the Gα subunit. The GEF stabilizes a transient, nucleotide-free state of the G-protein. wikipedia.orgnih.gov This empty state is then readily occupied by GTP, which is present at a much higher concentration within the cell than GDP. wikipedia.org The binding of GTP leads to a final conformational change in the G-protein that causes the release of the GEF, allowing the GEF to activate other G-proteins. wikipedia.org Some studies suggest that the GEF-mediated mechanism involves the transient disruption of magnesium ion coordination within the nucleotide-binding pocket, which is crucial for high-affinity nucleotide binding. nih.gov

Conformational Changes in G-Proteins Induced by Guanosine-5'-diphosphate Disodium Salt Binding

The nucleotide bound to the Gα subunit dictates its three-dimensional structure and its interaction with other proteins. The binding of Guanosine-5'-diphosphate disodium salt is essential for establishing and maintaining the inactive conformation of the G-protein. nih.govpnas.org

In the GDP-bound state, the Gα subunit, which is composed of a Ras-like domain and an α-helical domain, adopts a "closed" conformation. portlandpress.com This conformation creates a high-affinity binding interface for the Gβγ dimer, resulting in the formation of the stable, inactive Gαβγ heterotrimer. nih.govnih.gov The GDP molecule is securely positioned at the interface between the Ras-like and α-helical domains. portlandpress.com Upon interaction with an activated receptor (GEF), a significant conformational change occurs: the Ras-like and α-helical domains undergo a large-scale separation. nih.gov This "opening" of the interdomain interface is a critical step, as it creates a direct pathway for the bound GDP to escape. nih.gov Preventing this domain separation has been shown to severely impair the receptor's ability to catalyze nucleotide exchange, highlighting the essential nature of this GDP-induced conformational state and its subsequent disruption for G-protein activation. nih.gov

Involvement in Diverse Intracellular Signaling Cascades

Beyond its canonical role in GPCR signaling, Guanosine-5'-diphosphate disodium salt is involved in modulating other critical intracellular pathways, demonstrating the extensive crosstalk between different signaling networks.

Mechanisms of Adenosine (B11128) 5'-Triphosphate-Sensitive K+ Channel Activation

ATP-sensitive potassium (KATP) channels link the metabolic state of a cell to its membrane potential and are regulated by intracellular nucleotides. nih.gov Research has demonstrated that Guanosine-5'-diphosphate can directly modulate the activity of these channels. nih.gov A study on smooth muscle cells from the rabbit portal vein investigated the properties of a 15 pS KATP channel. nih.gov In a cell-free patch-clamp configuration, this channel became inactivated after being excised from the cell. nih.gov Application of GDP was shown to reactivate the channel, but only when a K+ channel opener, pinacidil, was also present. nih.gov This activation by GDP was concentration-dependent and resulted in an increase in both the mean open time and the open probability of the channel. nih.gov Interestingly, GTP also activated the channel, but to a lesser degree than GDP, suggesting a specific regulatory function for GDP that is not solely related to its role as a GTP precursor in this context. nih.gov

Table 2: Effect of Guanosine-5'-diphosphate (GDP) on KATP Channel Activity in Rabbit Portal Vein
ConditionChannel ActivityParameter AffectedReference Finding
Cell-free patch (inactivated channel)No activityN/AChannel activity disappears after membrane excision. nih.gov
Application of GDP (≥100 µM) in the presence of PinacidilRe-activatedMean Open Time, Open ProbabilityGDP reactivated the channel in a concentration-dependent manner. nih.gov
Application of GTP (1 mM) in the presence of PinacidilActivatedGeneral ActivityGTP activated the channel to a lesser extent than GDP. nih.gov

Modulation of the Interleukin-6 (IL-6)/STAT-3 Pathway

The Interleukin-6 (IL-6)/STAT-3 signaling pathway is a central cascade in the regulation of inflammation, immune responses, and cell proliferation. nih.govshef.ac.ukspandidos-publications.com Dysregulation of this pathway is associated with numerous diseases, including chronic inflammatory conditions and cancer. shef.ac.ukpnas.org The pathway is initiated when IL-6 binds to its receptor, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govjst.go.jp Activated STAT3 then dimerizes, moves to the nucleus, and regulates the transcription of target genes. nih.govspandidos-publications.com

Guanosine-5'-diphosphate disodium salt has been identified as a modulator of the IL-6/STAT-3 pathway. selleckchem.com While the direct molecular mechanism of this modulation requires further elucidation, the extensive crosstalk between GPCR signaling and cytokine pathways provides a basis for this interaction. G-protein signaling can influence pathways such as PI3K/AKT/mTOR, which can be co-activated by the IL-6 receptor complex and are known to interact with STAT3 signaling. jst.go.jpnih.govmdpi.com This suggests that the cellular state as determined by G-protein activity (i.e., the balance of GDP- and GTP-bound proteins) can influence the cellular context and thereby modulate the intensity or duration of IL-6/STAT-3 signaling.

Signal Transduction Independence from Acyltransferase Activity

The conventional paradigm of G-protein signaling often emphasizes the necessity of lipid modifications, such as N-myristoylation and S-palmitoylation, for anchoring Gα subunits to the plasma membrane where they interact with G-protein coupled receptors (GPCRs). nih.gov These modifications are catalyzed by acyltransferases. However, a growing body of evidence reveals the existence of non-canonical, GPCR-independent signaling pathways where G-protein activity is not contingent on these acyl modifications, and therefore, is independent of acyltransferase activity. nih.govbu.edu This independence allows for G-protein signaling to occur in various cellular compartments, including the cytosol, and to be regulated by factors other than membrane-bound receptors.

Research into non-canonical G-protein signaling has identified cytosolic guanine nucleotide exchange factors (GEFs), such as GIV/Girdin, that can activate Gα subunits directly. nih.gov This mode of activation bypasses the need for GPCRs and, in certain contexts, the requirement for membrane localization through acylation. The existence of such cytosolic signaling pathways implies that the function of Guanosine-5'-diphosphate (GDP) in regulating the "off" state of G-proteins can be independent of the enzymes that attach lipid anchors.

Direct experimental evidence for the independence of guanosine (B1672433) nucleotide-regulated processes from acyltransferase activity comes from in vitro studies. For instance, investigations into the effect of Guanosine 5'-diphosphate 3'-diphosphate (ppGpp), a structurally related guanine nucleotide, on the Escherichia coli sn-glycerol-3-phosphate acyltransferase have demonstrated this principle. While ppGpp was found to inhibit the acyltransferase when palmityl-CoA was the acyl donor, it had no effect on the enzyme's activity when palmityl acyl carrier protein was used as the acyl substrate. This indicates that the regulatory effect of the guanine nucleotide is highly dependent on the specific biochemical context and is not a universal inhibition of acyltransferase function.

Furthermore, the development of specific inhibitors for non-canonical pathways provides strong support for the existence of distinct signaling cascades. The small molecule IGGi-11, for example, has been shown to selectively block the interaction between Gαi and the non-receptor GEF GIV/Girdin, thereby inhibiting GPCR-independent signaling. pnas.orgresearchgate.net Crucially, IGGi-11 does not interfere with canonical GPCR-mediated G-protein activation, highlighting the functional independence of these two pathways. pnas.orgresearchgate.net

The following table summarizes key research findings that support the concept of G-protein signal transduction occurring independently of acyltransferase activity, a process regulated by the GDP-bound state of Gα subunits.

Research FindingExperimental SystemImplication for Acyltransferase IndependenceReference(s)
No Inhibition of Acyltransferase by ppGpp In vitro assay with E. coli sn-glycerol-3-phosphate acyltransferaseDemonstrates that a guanine nucleotide does not universally inhibit acyltransferase activity, with the effect being dependent on the acyl donor substrate. This provides direct evidence for the potential of guanosine nucleotide-regulated processes to function without interference from acyltransferase activity.
GPCR-Independent Signaling via Cytosolic GEFs Cellular and biochemical assaysThe existence of cytosolic GEFs like GIV/Girdin that can activate G-proteins indicates that signaling can be initiated away from the plasma membrane, suggesting that membrane anchoring via acylation is not always required. nih.govbu.edu nih.govbu.edu
Selective Inhibition of Non-Canonical Signaling Cellular assays with small molecule inhibitor IGGi-11The ability of IGGi-11 to specifically block GIV/Girdin-mediated Gαi activation without affecting GPCR-dependent signaling confirms the existence of a functionally separate, non-canonical pathway that can operate independently of the canonical, membrane-associated cycle. pnas.orgresearchgate.net pnas.orgresearchgate.net
Function of Non-Acylated Gα Mutants Mutational analysis of Gα subunitsStudies on Gα subunits with mutated acylation sites have shown that in some contexts, these proteins can still participate in signaling, indicating that acylation is not an absolute requirement for all G-protein functions.

These findings collectively illustrate that while acyltransferase-mediated lipidation is a critical component of canonical GPCR signaling at the plasma membrane, the regulatory role of Guanosine-5'-diphosphate disodium salt in G-protein activation and inactivation extends to signaling pathways that are independent of this modification. This expands the functional repertoire of G-proteins beyond the cell surface and into a more diverse range of cellular locations and regulatory networks.

Physiological and Pathophysiological Implications of Guanosine 5 Diphosphate Homeostasis

Contributions to Iron Homeostasis and Inflammatory Responses

Guanosine-5'-diphosphate (GDP), a purine (B94841) nucleoside diphosphate (B83284), has emerged as a significant molecule in the regulation of iron metabolism, particularly in the context of inflammatory conditions. nih.govmedchemexpress.com Its disodium (B8443419) salt form is often utilized in research for its enhanced water solubility and stability. medchemexpress.com The compound's influence on the intricate interplay between iron-regulating proteins and inflammatory pathways highlights its potential as a subject of study in hematological and inflammatory disorders. innospk.com

The master regulator of systemic iron balance is the peptide hormone hepcidin (B1576463). nih.govnih.gov In inflammatory states, elevated levels of cytokines like interleukin-6 (IL-6) stimulate hepcidin production. nih.govmdpi.com Hepcidin then binds to the cellular iron exporter, ferroportin (FPN), inducing its internalization and degradation. nih.govnih.govmdpi.com This action traps iron within cells, particularly macrophages and enterocytes, leading to reduced iron availability in the bloodstream (hypoferremia) and contributing to conditions like anemia of inflammation. nih.govmdpi.com

Research has identified Guanosine-5'-diphosphate as a molecule capable of disrupting this process. Through systematic in silico screening of thousands of natural compounds, GDP was identified as a promising hepcidin-binding agent. nih.gov Molecular dynamics simulations have shown that GDP can form stable hydrogen bonds with hepcidin, effectively occupying its active site. researchgate.net This binding is believed to sterically hinder hepcidin from interacting with ferroportin. nih.govresearchgate.net In vitro studies using cell lines have demonstrated that GDP treatment prevents the hepcidin-induced internalization of ferroportin, thereby stabilizing the iron exporter on the cell surface. nih.govmedchemexpress.com This stabilization allows for continued cellular iron efflux, counteracting the iron-trapping effects of hepcidin. nih.govmedchemexpress.com

The ability of Guanosine-5'-diphosphate to inhibit the hepcidin-ferroportin interaction positions it as a key compound in research models for Anemia of Inflammation (AI). nih.govmedchemexpress.com AI, also known as anemia of chronic disease, is characterized by iron-restricted erythropoiesis despite adequate body iron stores, a direct consequence of hepcidin-mediated iron sequestration. nih.govmdpi.com Inhibiting the hepcidin-FPN axis is a primary therapeutic strategy being explored to combat AI. nih.gov

GDP has been investigated in this context using various research models. In cell culture systems, GDP has been shown to increase FPN-mediated cellular iron efflux in liver (HepG2) and intestinal (Caco-2) cells, which are crucial for iron absorption and recycling. nih.govmedchemexpress.com Further studies have shown that GDP can modulate the inflammatory IL-6/STAT3 pathway, which is responsible for driving hepcidin expression during inflammation. nih.govmedchemexpress.comnih.gov By attenuating this pathway, GDP can decrease the transcription of the hepcidin gene (Hamp). nih.gov

In vivo studies using mouse models of turpentine-induced inflammation have provided further evidence for GDP's potential. nih.govmedchemexpress.com In these models, administration of GDP led to a significant amelioration of AI, as indicated by several key hematological and iron-related parameters. nih.govresearchgate.net

Table 1: Effects of Guanosine-5'-diphosphate (GDP) in a Mouse Model of Anemia of Inflammation (AI)
ParameterObservation in AI ModelEffect of GDP TreatmentReference
Hemoglobin LevelDecreasedIncreased nih.govresearchgate.net
Serum IronDecreased (Hypoferremia)Increased nih.govresearchgate.net
Ferroportin (FPN) ExpressionDecreasedIncreased nih.govresearchgate.net
Ferritin Level (Iron Storage)IncreasedDecreased nih.govresearchgate.net
Spleen Iron ContentIncreasedDecreased medchemexpress.com
Hepatic Hamp mRNA ExpressionIncreasedDecreased medchemexpress.com

These findings suggest that GDP serves as a valuable research tool for studying AI, acting as a small-molecule inhibitor that targets the hepcidin-FPN complex to improve iron availability. nih.gov

Association with Neurological Pathogenesis and Neurodevelopment

Guanine-based purines, including Guanosine-5'-diphosphate, are recognized as important signaling molecules in the central nervous system (CNS). nih.govmdpi.com While their intracellular roles in modulating G-proteins are well-established, their extracellular functions in both physiological and pathological conditions are an active area of research. nih.govwikipedia.org

There is emerging evidence associating elevated levels of guanine-based purines with the pathogenesis of several neurological diseases. medchemexpress.commdpi.com In conditions such as ischemic stroke, the extracellular concentration of guanosine (B1672433), a metabolite of GDP, is known to increase significantly. nih.govmdpi.com This release is considered part of the brain's response to injury. aginganddisease.org While often neuroprotective, the dysregulation of purinergic signaling, reflected by altered nucleotide levels, is a hallmark of various CNS disorders, including Alzheimer's disease, Parkinson's disease, and neuroinflammation. mdpi.commdpi.comfrontiersin.org

GDP and its related nucleotide, Guanosine-5'-triphosphate (GTP), are central to intracellular signal transduction cascades via G-proteins. wikipedia.org The balance between GDP-bound (inactive) and GTP-bound (active) states of G-proteins is critical for normal neuronal function. wikipedia.org Pathological conditions can disrupt this delicate equilibrium. The investigation into GDP levels in cerebrospinal fluid or brain tissue in patients with neurological disorders is a potential avenue for identifying biomarkers and understanding disease mechanisms. researchgate.net For instance, research has focused on the protective effects of exogenously administered guanosine (derived from GDP) in experimental models of Parkinson's disease, where it has been shown to reduce apoptosis and increase the number of dopaminergic neurons. nih.gov

Guanosine-based purines play a fundamental role in neurodevelopment. mdpi.com Research indicates that these molecules are involved in processes such as neural patterning and the determination of cell fate. drugbank.com The enzyme Nucleoside diphosphate kinase A, which interconverts GDP and GTP, is required for these critical developmental events. drugbank.com

Extracellular guanosine and its nucleotides have been shown to influence the proliferation and differentiation of neural stem cells (NSCs) and progenitor cells. frontiersin.orgnih.gov In vitro studies have demonstrated that guanosine can stimulate NSC proliferation. nih.gov Furthermore, guanosine and GTP can promote differentiation in human neuroblastoma cell lines (e.g., SH-SY5Y), inducing neurite outgrowth and the expression of mature neuronal markers, suggesting a role in shaping the developing nervous system. researchgate.netnih.gov These effects are sometimes comparable to those of well-known differentiating agents like retinoic acid. researchgate.net The mechanisms appear to involve the activation of several pro-survival and differentiation pathways, including the PI3K/Akt and MAPK/ERK pathways. mdpi.comfrontiersin.org These findings underscore the importance of guanosine nucleotide homeostasis in the complex processes of building the nervous system.

Broader Biological Functions and Disease-Related Research Applications

Beyond its specific roles in iron homeostasis and neuromodulation, Guanosine-5'-diphosphate is a ubiquitous and essential molecule involved in a wide array of fundamental cellular processes. Its disodium salt is frequently used as a reagent in molecular biology and pharmacology to probe these functions. exsyncorp.com

One of its most well-documented roles is in signal transduction as the inactive form of the guanine (B1146940) nucleotide-binding proteins (G-proteins). wikipedia.orgontosight.ai The cycle of GDP/GTP exchange on G-protein alpha subunits acts as a molecular switch that controls countless cellular responses to external stimuli via G-protein-coupled receptors (GPCRs). wikipedia.org Researchers use GDP and its non-hydrolyzable analogs to study the kinetics and characteristics of GTPases and GPCRs, which are major drug targets. medchemexpress.comexsyncorp.com

Participation in Protein Glycosylation and Complex Glycan Structure Formation (e.g., via GDP-D-mannose)

Guanosine-5'-diphosphate is a precursor to activated sugar donors essential for protein glycosylation, a critical post-translational modification that affects protein folding, stability, and function. researchgate.net A key intermediate in this process is GDP-D-mannose, a nucleotide sugar that serves as the primary donor of mannose for the assembly of glycan structures on proteins. nih.gov

The biosynthesis of GDP-D-mannose utilizes Guanosine-5'-triphosphate (GTP) and mannose-6-phosphate, which are converted by the enzyme mannose-1-phosphate guanylyltransferase. nih.gov This GDP-mannose is then used by enzymes known as mannosyltransferases to transfer mannose residues to growing oligosaccharide chains on nascent proteins within the endoplasmic reticulum and Golgi apparatus. nih.govnih.govnih.gov These mannose residues form the core structure of many N-linked glycans. nih.gov The synthesis of GDP-mannose is crucial for proper N-glycosylation, as it is the donor for the formation of Dolichol-P-Mannose, a key component in building the initial oligosaccharide precursor (Man5GlcNAc2-P-Dol). nih.gov Deficiencies in the enzymes responsible for GDP-mannose synthesis can lead to a group of rare metabolic disorders known as Congenital Disorders of Glycosylation (CDG), highlighting the essentiality of this pathway. nih.gov

Furthermore, GDP-D-mannose is a metabolic precursor for other activated sugars, such as GDP-L-fucose. nih.gov In a two-step reaction, GDP-mannose is converted to GDP-fucose, which is the universal donor for all fucosylation reactions—the addition of fucose to glycans. nih.govresearchgate.net Fucosylation is a vital modification involved in processes like cell adhesion and signaling; for instance, the selectin ligands crucial for leukocyte trafficking depend on correct fucosylation. nih.gov Therefore, the cellular availability of GDP, through its conversion to GTP and subsequent formation of GDP-mannose, is a foundational element in the synthesis of complex and functionally diverse glycan structures.

CompoundRole in GlycosylationKey Enzyme(s)
Guanosine-5'-diphosphate (GDP)Precursor (via GTP) for GDP-D-mannose synthesis.Nucleoside diphosphate kinase (for GTP formation)
GDP-D-mannoseActivated donor of mannose residues for N-glycosylation and O-mannosylation. nih.govnih.govnih.govMannosyltransferases nih.gov
Dolichol-P-MannoseIntermediate lipid carrier of mannose, synthesized from GDP-D-mannose. nih.govDolichylphosphate mannose synthase researchgate.net
GDP-L-fucoseActivated donor of fucose, synthesized from GDP-D-mannose. nih.govGDP-mannose 4,6-dehydratase (GMDS) nih.gov

Role in Regulating Autophagosomal Recruitment and Mitochondrial Dysfunction

Guanosine-5'-diphosphate is centrally involved in regulating autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates. This regulation is largely mediated by small GTPases, which function as molecular switches that are active when bound to GTP and inactive when bound to GDP.

A key example is the role of the immunity-related GTPase M (IRGM). nih.gov IRGM is a small GTPase that is crucial for the recruitment of the SNARE protein Syntaxin 17 (Stx17) to completed autophagosomes. nih.govnih.govresearchgate.net The recruitment of Stx17 is a critical step for the subsequent fusion of the autophagosome with a lysosome to form an autolysosome, where the contents are degraded. nih.govrupress.org The cycling of IRGM between its GTP- and GDP-bound states regulates its interaction with Stx17 and other autophagy proteins, thereby controlling the maturation of autophagosomes. nih.govresearchgate.net

The connection between GDP homeostasis and autophagy extends to mitochondrial health. IRGM has been shown to localize to mitochondria and influence mitochondrial dynamics by affecting fission and fusion events. nih.govnih.gov This process is linked to mitophagy, the selective autophagic clearance of damaged mitochondria. nih.gov Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, and guanosine (which can be formed from GDP) has been shown to exert neuroprotective effects by reversing mitochondrial dysfunction in cellular models of Parkinson's disease. nih.govresearchgate.net Furthermore, GDP itself has been found to modulate the activity of Uncoupling Protein-2 (UCP2) in brain mitochondria, affecting the release of reactive oxygen species (ROS). nih.gov This suggests that the cellular balance of guanosine nucleotides directly impacts mitochondrial function and the cell's ability to clear dysfunctional mitochondria via autophagy, thereby preventing the accumulation of damaging ROS and subsequent cell death.

ProcessRole of GDP/GTP CyclingKey Proteins InvolvedPhysiological Outcome
Autophagosome MaturationRegulates the recruitment of Stx17 to the autophagosome. nih.govnih.govIRGM (GTPase), Syntaxin 17 (Stx17) nih.govEnables fusion of autophagosomes with lysosomes for degradation of cargo. nih.gov
MitophagyIRGM's activity at the mitochondria influences mitochondrial fission, a step often preceding mitophagy. nih.govIRGM, DRP1, FIS1 nih.govClearance of damaged mitochondria, preventing cellular stress. nih.gov
Mitochondrial ROS RegulationGDP modulates the activity of UCP2, influencing superoxide (B77818) release. nih.govUncoupling Protein-2 (UCP2) nih.govProtection from oxidative stress in mitochondria. nih.gov

Research on Guanylate-Binding Proteins and Bacterial Cell Envelope Functions

Guanylate-binding proteins (GBPs) are a family of large, interferon-inducible GTPases that play a critical role in cell-autonomous immunity against intracellular pathogens. uniprot.orgresearchgate.net The function of these proteins is intrinsically linked to the hydrolysis of GTP to GDP and subsequently to GMP, a unique characteristic among GTPases. uniprot.orgresearchgate.net This enzymatic activity is essential for their antimicrobial actions. researchgate.net

Research has shown that GBPs directly target and disrupt the integrity of bacterial cell envelopes. uniprot.org Upon infection, GBPs are recruited to pathogen-containing vacuoles or directly to cytosolic bacteria. rupress.org Human GBP1, the most studied member, has been identified as a pattern recognition receptor that directly binds to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netresearchgate.net This binding and subsequent GTP hydrolysis allows GBP1 to polymerize on the bacterial surface, which disrupts the structural integrity of the bacterial envelope. uniprot.orgresearchgate.net This disruption allows other immune effectors to access and kill the pathogen and can lead to bacterial lysis. rupress.orguniprot.org

The recruitment of GBPs is a coordinated process. Following the initial targeting by GBP1, other members like GBP2, GBP3, and GBP4 are recruited to form a larger complex on the bacterial surface, amplifying the antimicrobial effect. researchgate.netnih.gov The specific repertoire of GBPs recruited can be dictated by bacterial factors, such as the specific structure of the lipid A portion of LPS. researchgate.netnih.gov This research highlights a sophisticated defense mechanism where the energy from GTP-to-GDP hydrolysis is harnessed by GBPs to physically compromise bacterial defenses, directly linking guanine nucleotide metabolism to the mechanical disruption of pathogen cell envelopes.

ProteinFunctionMechanismTarget
GBP1Initiates antimicrobial response against Gram-negative bacteria. researchgate.netresearchgate.netBinds directly to LPS and polymerizes, disrupting the outer membrane. uniprot.orgresearchgate.netLipopolysaccharide (LPS) researchgate.net
GBP2Recruited by GBP1 to the bacterial surface. researchgate.netContributes to the formation of the GBP complex. researchgate.netCytosolic bacteria (e.g., F. novicida) researchgate.net
GBP3Recruited by GBP1 to the bacterial surface. researchgate.netContributes to the formation of the GBP complex. researchgate.netCytosolic bacteria (e.g., S. flexneri) researchgate.net
GBP4Recruited by GBP1 to the bacterial surface. researchgate.netContributes to the formation of the GBP complex. researchgate.netCytosolic bacteria (e.g., S. flexneri) researchgate.net

Advanced Research Methodologies and Experimental Applications of Guanosine 5 Diphosphate Disodium Salt

Design and Application of Guanosine-5'-diphosphate-Based Molecular Probes

To investigate the precise roles of Guanosine-5'-diphosphate (GDP) within the complex cellular environment, researchers have engineered molecular probes based on its structure. These probes are designed to be detectable and quantifiable, allowing for the detailed study of GDP's localization, concentration, and dynamic movements within cells. This is primarily achieved through isotopic and fluorescent labeling strategies.

Isotopic labeling involves replacing one or more atoms of the GDP molecule with their non-radioactive (stable) or radioactive isotopes. Stable isotopes, such as ¹³C or ¹⁵N, can be incorporated into the guanine (B1146940) base or ribose sugar, allowing the molecule to be traced and quantified using mass spectrometry. nih.govmdpi.com Radioactive isotopes, most commonly ³²P in the phosphate (B84403) groups or ³H on the guanosine (B1672433) moiety, are also widely used. Radio-labeled GDP can be detected with high sensitivity through techniques like autoradiography, making it invaluable for binding assays. nih.gov

Fluorescent labeling strategies involve chemically attaching a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength—to the GDP molecule. These fluorescent analogs of GDP allow for real-time visualization of the nucleotide's distribution and transport within living cells using advanced microscopy techniques.

The quantitative analysis of GDP is crucial for understanding metabolic states and signaling pathway activities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are powerful techniques used to separate cellular nucleotides and precisely measure their concentrations. researchgate.netnih.gov For instance, researchers can extract metabolites from cell cultures and use these methods to determine the absolute levels of GDP. nih.gov

Labeled GDP probes are instrumental in tracking the molecule's dynamics. Fluorescently tagged GDP allows for the direct observation of its movement between cellular compartments, providing spatial and temporal information. Isotopic tracers, when combined with cell fractionation and analysis, can reveal the metabolic fate of GDP and its incorporation into various cellular pools. mdpi.com

Table 1: Analytical Techniques for GDP Quantification and Localization

Technique Principle Application Type of Labeling Used
HPLC / UPLC Chromatographic separation based on physicochemical properties.Quantification of cellular nucleotide pools.Often unlabeled, but can be used with radio-labeled GDP.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise identification and quantification.Stable isotopes (e.g., ¹³C, ¹⁵N) for tracer studies.
Autoradiography Detection of radioactive decay on film or digital sensors.Visualization of radio-labeled probe binding (e.g., in tissue sections).Radioactive isotopes (e.g., ³²P, ³⁵S). nih.gov
Fluorescence Microscopy Excitation of a fluorophore and detection of emitted light.Real-time imaging of nucleotide localization and movement in living cells.Fluorescent tags.

In Vitro and Ex Vivo Experimental Systems

Guanosine-5'-diphosphate disodium (B8443419) salt is a standard reagent in numerous in vitro and ex vivo experimental setups designed to reconstitute and study specific cellular functions in a controlled environment. sigmaaldrich.comabcam.com

GDP is central to the study of G-protein-coupled receptors (GPCRs), a vast family of transmembrane proteins that mediate cellular responses to external stimuli. nih.gov Heterotrimeric G-proteins act as molecular switches, cycling between an inactive, GDP-bound state and an active, GTP-bound state. wikipedia.orgnih.gov

In the inactive state, the Gα subunit is bound to GDP. researchgate.netkhanacademy.org Upon GPCR activation by a ligand, the receptor acts as a guanine nucleotide exchange factor (GEF), promoting the release of GDP from Gα and allowing GTP to bind in its place. nih.gov This exchange activates the G-protein.

A cornerstone experimental protocol in GPCR research is the [³⁵S]GTPγS binding assay. nih.gov This assay measures the activation of G-proteins by monitoring the binding of [³⁵S]GTPγS, a non-hydrolyzable, radio-labeled analog of GTP. nih.gov In these experiments, a high concentration of unlabeled GDP is often included. Its purpose is to saturate the nucleotide-binding pocket of G-proteins in their basal state, thereby minimizing agonist-independent (non-specific) binding of [³⁵S]GTPγS. umich.edu This ensures that the measured signal accurately reflects receptor-stimulated G-protein activation.

Table 2: Key Components in a [³⁵S]GTPγS Binding Assay

Component Function
Cell Membranes Source of GPCRs and G-proteins. nih.gov
Agonist Activates the GPCR of interest. nih.gov
[³⁵S]GTPγS Radio-labeled, non-hydrolyzable GTP analog that binds to activated G-proteins. nih.gov
Unlabeled GDP Reduces basal, non-specific binding of [³⁵S]GTPγS to ensure a low background signal. umich.edu
Assay Buffer Provides the appropriate ionic environment (e.g., Mg²⁺ ions) for G-protein function.

Recent research has identified a novel role for GDP in modulating iron metabolism, studied using a co-culture model of human intestinal (Caco-2) and liver (HepG2) cells. nih.govresearchgate.net This system mimics the physiological communication between the intestine, where iron is absorbed, and the liver, which regulates iron homeostasis via the hormone hepcidin (B1576463). nih.gov

ATP-sensitive potassium (K-ATP) channels link the metabolic state of a cell to its electrical activity. wikipedia.orgoup.com These channels are crucial in various tissues, including pancreatic β-cells, where their activity regulates insulin (B600854) secretion. pnas.orgyoutube.com K-ATP channels are octameric complexes formed by four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR1) subunits. wikipedia.orgyoutube.com

While intracellular ATP is the primary inhibitor of these channels, nucleotide diphosphates, when complexed with magnesium (e.g., MgADP), are known to be potent activators. pnas.orgyoutube.com Studies have shown that guanine nucleotides also modulate K-ATP channel activity. Specifically, Mg-GDP acts as a potent activator of K-ATP channels. pnas.org Research using expressed channel subunits indicates that this activation by guanine nucleotides is mediated by the SUR1 subunit, whereas GTP can cause inhibition through interaction with the Kir6.2 subunit. pnas.org Some evidence suggests that GDP is an even more potent stimulator of channel activity than GTP. pnas.org This application of GDP is vital for dissecting the complex allosteric regulation of these critical ion channels.

Enzymatic Assay Development and Kinetic Characterization Techniques

The study of enzymes that bind or metabolize guanosine nucleotides is fundamental to understanding a vast array of cellular processes. Guanosine-5'-diphosphate disodium salt (GDP) is a key molecule in these pathways, often representing the "off" state of molecular switches like GTPases or serving as a product of various enzymatic reactions. The development of robust and efficient assays to monitor the formation, consumption, or binding of GDP is therefore crucial for characterizing enzyme function and for the discovery of novel therapeutic agents. Advanced methodologies, particularly those amenable to high-throughput formats, have significantly accelerated research in this area.

High-Throughput Screening for Enzyme Activity

High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify compounds that modulate the activity of a specific enzyme. nih.gov In the context of GDP-related enzymes, HTS assays are often designed to detect the enzymatic conversion of Guanosine-5'-triphosphate (GTP) to GDP, or the modulation of the GDP-bound state of a protein.

A primary application of HTS in this field is the identification of inhibitors for enzymes involved in disease pathways. For instance, HTS campaigns have been crucial in discovering inhibitors of Ras-activating enzymes, such as Son of Sevenless (SOS1), which is a guanine nucleotide exchange factor (GEF). semanticscholar.org These screens often employ fluorescence-based methods to monitor the dissociation of GDP from Ras, a process catalyzed by GEFs. semanticscholar.org A typical HTS workflow involves several stages, including assay development, a pilot screen with a small compound set, a primary screen of a large library, and subsequent hit confirmation and potency determination. nih.gov

One common strategy in HTS for enzymes like GTPases is to use fluorescently labeled GTP analogs. However, a more direct and often more sensitive approach is to measure the formation of the natural product, GDP. bellbrooklabs.com This avoids potential artifacts introduced by modified substrates. The quality and reliability of an HTS assay are often evaluated using statistical parameters like the Z'-factor, which assesses the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay suitable for HTS. semanticscholar.org

The table below summarizes key aspects of HTS assays developed for enzymes where GDP is a critical component.

HTS Assay ParameterDescriptionExample ApplicationReference
Assay Principle Detection of product (GDP) formation or substrate (GTP) depletion. Can involve fluorescence polarization, FRET, or luminescence.Identifying inhibitors of Ras-activating enzyme SOS1 by monitoring GDP dissociation. semanticscholar.org
Detection Method Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Intensity (FI).Screening for Flavivirus NS5 capping enzyme inhibitors using a GTP-BODIPY fluorescent probe in an FP assay. mdpi.com
Target Class GTPases, Guanine Nucleotide Exchange Factors (GEFs), GTPase Activating Proteins (GAPs), Glycosyltransferases.Screening for inhibitors of Rho GEFs by measuring GEF-dependent stimulation of GTP hydrolysis. nih.gov
Validation Metric Z'-factor, signal-to-noise ratio, hit rate.A Z'-factor of >0.7 was achieved in an HTS assay for Rho GEF inhibitors. nih.gov

These HTS methodologies are instrumental in the initial stages of drug discovery, enabling the sifting of vast chemical space to find promising lead compounds that can be further optimized for therapeutic use.

Development of Transcreener Assays for Nucleotide-Producing Enzymes

A significant advancement in the detection of enzyme activity for HTS is the development of the Transcreener® HTS Assay Platform. researchgate.net This platform provides a universal method for detecting the activity of any enzyme that produces a nucleotide, such as ADP, AMP, UDP, or, critically for this discussion, GDP. researchgate.netbiosynth.com The core of the Transcreener technology is a highly specific antibody that binds to the nucleotide product (e.g., GDP) with much greater affinity than to the substrate (e.g., GTP). researchgate.net

The Transcreener® GDP Assay is a homogenous, competitive immunoassay that directly measures the amount of GDP produced in an enzymatic reaction. nih.gov It is available in multiple detection formats, including Fluorescence Polarization (FP), Fluorescence Intensity (FI), and Time-Resolved Förster Resonance Energy Transfer (TR-FRET). researchgate.net All formats utilize a far-red tracer to minimize interference from fluorescent library compounds. semanticscholar.orgresearchgate.net

The general mechanism is as follows: in the absence of enzymatic activity, a GDP-specific antibody is bound to a fluorescently labeled GDP tracer, resulting in a high signal (e.g., high fluorescence polarization). When an enzyme produces GDP, the newly formed, unlabeled GDP competes with the tracer for binding to the antibody. This displacement of the tracer results in a change in its fluorescent properties (e.g., a decrease in polarization), which is directly proportional to the amount of GDP produced. nih.gov

This "mix-and-read" format is exceptionally well-suited for HTS, as it eliminates the need for separation steps or coupled enzymatic reactions, which can be sources of interference. nih.govresearchgate.net The Transcreener GDP assay has been successfully used to screen for inhibitors of various GDP-producing enzymes, including:

GTPases: Such as the Ras and Rho families, which are key targets in oncology. bellbrooklabs.comnih.gov

Guanine Nucleotide Exchange Factors (GEFs): By measuring the GEF-stimulated increase in the GTPase's steady-state GTP hydrolysis rate. nih.govnih.gov

Glycosyltransferases: Such as fucosyltransferases and mannosyltransferases, which use GDP-sugars as donor substrates. oup.com

The performance of the Transcreener GDP assays is characterized by high sensitivity, accommodating a wide range of GTP concentrations (from 0.1 µM to 1,000 µM), and excellent data quality, with Z' values typically ≥ 0.7 even at low substrate conversion. nih.govresearchgate.net

The table below details the different formats of the Transcreener GDP Assay.

Assay FormatPrincipleAdvantagesTypical ApplicationReference
Transcreener® GDP FP Assay Competitive fluorescence polarization immunoassay. Displaced tracer tumbles freely, decreasing polarization.Simple, robust, widely available instrumentation.HTS for inhibitors of GTPases like Cdc42 and fucosyltransferases. worktribe.com
Transcreener® GDP FI Assay Competitive immunoassay with a red fluorescent intensity readout.Compatible with standard fluorescence plate readers, good for HTS core facilities.Screening for inhibitors of any enzyme that converts GTP to GDP. nih.gov
Transcreener® GDP TR-FRET Assay Competitive time-resolved Förster resonance energy transfer immunoassay. GDP displaces a tracer, disrupting FRET.High resistance to interference from fluorescent compounds due to time-gated detection.Preferred for HTS campaigns with compound libraries that have high rates of fluorescence interference.

The development of Transcreener assays represents a pivotal step forward in enzymology, providing researchers with a powerful and versatile tool to probe the function of nucleotide-producing enzymes and to accelerate the discovery of new chemical modulators.

Q & A

Basic: What experimental precautions are critical when handling GDP disodium salt in biochemical assays?

GDP disodium salt is hygroscopic and requires storage at -20°C in airtight containers to prevent hydrolysis and degradation, which could compromise nucleotide integrity . For enzymatic assays, dissolve the compound in ultrapure water (up to 100 mM) and filter-sterilize (0.22 µm) to avoid particulate interference. Pre-warm solutions to assay temperatures to prevent precipitation in cold buffers .

Basic: What analytical methods validate the purity and concentration of GDP disodium salt in solution?

  • UV Spectrophotometry : Measure absorbance at 256 nm (molar extinction coefficient: ε = 12,400 M⁻¹cm⁻¹) to quantify GDP concentration. Confirm purity by verifying the A250/A260 ratio (0.95–1.03) and A280/A260 ratio (0.63–0.71) .
  • HPLC : Use ion-pair chromatography with a C18 column and UV detection to separate GDP from contaminants like GTP or GMP. Mobile phases often include tetrabutylammonium bromide (5 mM) in potassium phosphate buffer (pH 6.5) .

Advanced: How can GDP disodium salt be used to study GTPase kinetics in G-protein coupled receptor (GPCR) systems?

GDP serves as a substrate for pyruvate kinase to regenerate GTP in coupled assays. For example:

Pre-load purified GTPase (e.g., Ras or Gα subunit) with GDP (1–10 µM) in Mg²⁺-containing buffer.

Initiate GTP hydrolysis by adding excess GTP (generated via pyruvate kinase/phosphoenolpyruvate system).

Monitor real-time activity using fluorescent probes (e.g., mant-GTP) or malachite green phosphate detection .
Critical note : Include EDTA-free protease inhibitors to prevent GTPase degradation during long incubations .

Advanced: How to resolve contradictions in GTPase activation data linked to GDP disodium salt quality?

Discrepancies in EC50 values or activation lag times often arise from:

  • Impurities : Trace GTP in GDP preparations can prematurely activate GTPases. Validate purity via HPLC .
  • Magnesium dependence : Adjust free Mg²⁺ levels (1–5 mM) to modulate GDP-GTP exchange rates .
  • Nucleotide stability : Pre-treat GDP with alkaline phosphatase to hydrolyze contaminating GMP, which may inhibit GTPases .

Basic: What buffer systems are compatible with GDP disodium salt for cell signaling studies?

GDP disodium salt is soluble in aqueous buffers (e.g., Tris-HCl, HEPES) at pH 7.0–7.5. Avoid phosphate buffers in excess of 50 mM, as sodium ions may precipitate the compound. For cell-based assays, use serum-free media to prevent nonspecific nucleotide binding .

Advanced: How to design a nucleoside diphosphate recycling system for sustained GTP production in vitro?

Employ multienzyme regeneration systems :

Combine GDP (5 mM) with pyruvate kinase (10 U/mL), phosphoenolpyruvate (2 mM), and ATP (1 mM) to drive GDP → GTP conversion.

Couple with nucleoside diphosphate kinase (NDPK) to recycle ADP back to ATP, ensuring sustained GTP synthesis .
Validation : Monitor GTP accumulation via HPLC or enzymatic coupling with luciferase-based ATP detection .

Advanced: What controls are essential when using GDP disodium salt in RNA biosynthesis studies?

  • Negative controls : Omit GDP or substitute with non-hydrolyzable analogs (e.g., GDPβS) to confirm RNA polymerase dependence.
  • Contamination checks : Test for RNase activity in GDP stocks using fluorometric RNaseAlert assays.
  • Isotopic tracing : Use [³H]-GDP to quantify incorporation into nascent RNA strands .

Basic: How does GDP disodium salt interact with adenosine nucleotide systems in competitive assays?

GDP competes with ATP/ADP for binding to ATPases and kinases. To minimize cross-reactivity:

  • Use adenylate kinase inhibitors (e.g., Ap5A) in mixed nucleotide systems.
  • Optimize Mg²⁺ concentrations to favor GDP-specific interactions (e.g., 2 mM Mg²⁺ for GPCR-linked GTPases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.